

Spectroscopic Profile of 4-Bromo-2-(trifluoromethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)aniline

Cat. No.: B1265437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound **4-Bromo-2-(trifluoromethyl)aniline**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and development settings. This document outlines the key spectroscopic features, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Bromo-2-(trifluoromethyl)aniline**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.72	d	1H	Ar-H
7.35	dd	1H	Ar-H
6.85	d	1H	Ar-H
4.15	br s	2H	-NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
145.3	C-NH ₂
135.5	Ar-CH
129.8	Ar-CH
124.2 (q)	-CF ₃
119.7 (q)	C-CF ₃
116.0	Ar-CH
110.2	C-Br

Solvent: CDCl₃

Table 3: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3390	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
3070	Medium	Aromatic C-H Stretch
1625	Strong	N-H Scissoring (bending)
1570, 1490	Medium to Strong	Aromatic C=C Stretch
1320	Very Strong	C-F Stretch
1120	Strong	C-N Stretch
820	Strong	C-H Out-of-plane Bending
670	Medium	C-Br Stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
241	98	[M+2] ⁺
239	100	[M] ⁺
220	20	[M-F] ⁺
160	45	[M-Br] ⁺
140	30	[M-Br-HF] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of **4-Bromo-2-(trifluoromethyl)aniline** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: 3.0 s
- Relaxation Delay: 2.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: 1.5 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of **4-Bromo-2-(trifluoromethyl)aniline** (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A spectrum of the pure KBr pellet was acquired as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of **4-Bromo-2-(trifluoromethyl)aniline** in dichloromethane was injected into the gas chromatograph.

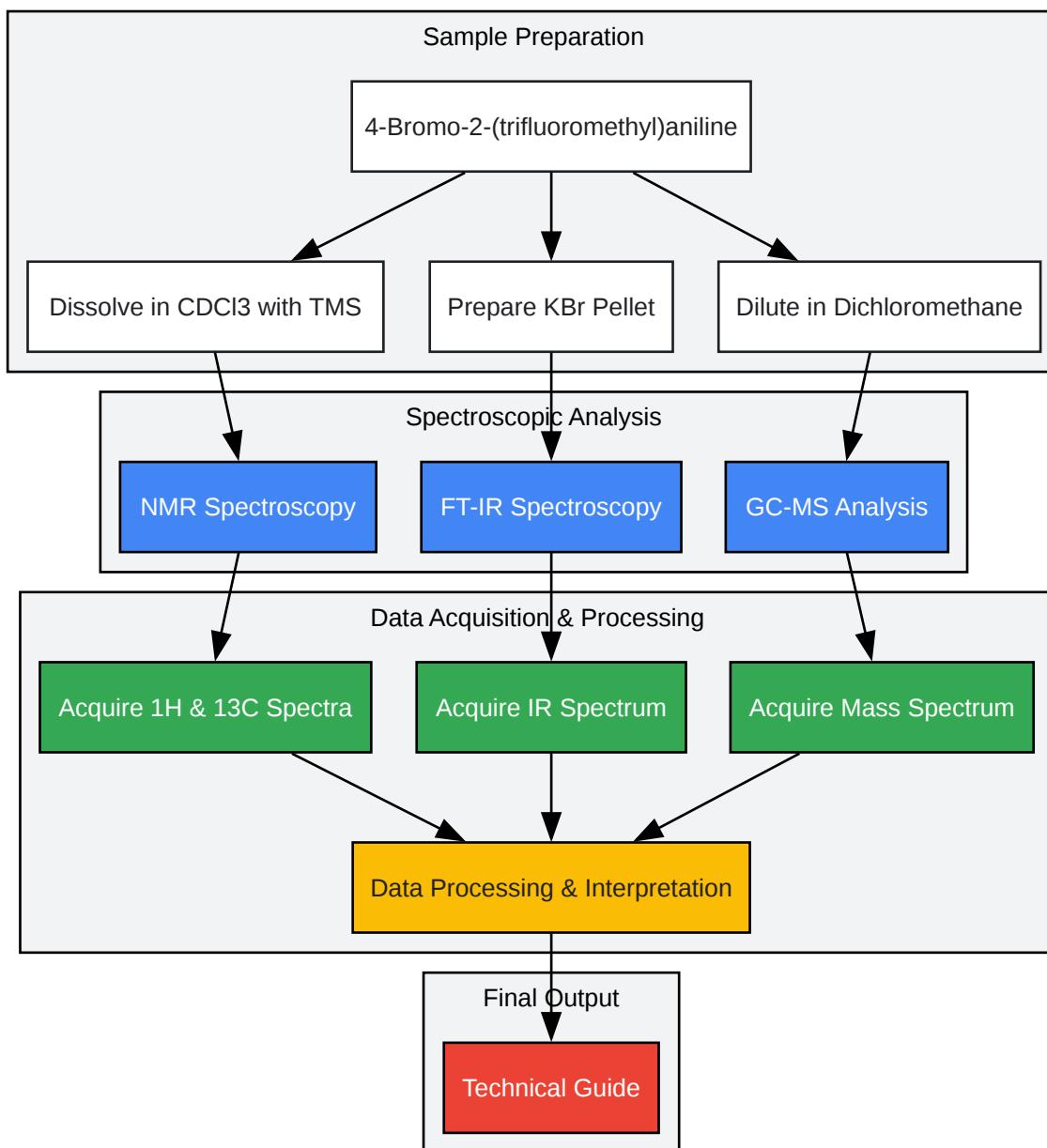
- GC Column: 30 m x 0.25 mm, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane.
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 15 °C/min.

Mass Spectrometry Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 40-400

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Bromo-2-(trifluoromethyl)aniline**.



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General workflow for spectroscopic analysis.

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